Spectroscopic Profile of Valsartan Methyl Ester: A Technical Guide
Spectroscopic Profile of Valsartan Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Valsartan methyl ester, an important intermediate in the synthesis of the angiotensin II receptor antagonist, Valsartan. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The empirical formula for Valsartan methyl ester is C25H31N5O3, with a molecular weight of 449.55 g/mol .[1] The spectroscopic data presented below serves to confirm the chemical structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
A Korean patent provides the following partial ¹H NMR data for Valsartan methyl ester in a CDCl₃ solvent.[2]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (Partial) |
| 7.78 | d | 1H | Aromatic |
| 7.64 | t | 1H | Aromatic |
| 7.40-7.60 | m | 6H | Aromatic |
| 3.93 | d | 1H | -CH₂- |
| 3.77 | s | 3H | -OCH₃ |
Note: This data is incomplete and does not account for all protons in the molecule, particularly those of the valine and pentanoyl moieties. Further analysis would be required for complete assignment.
¹³C NMR Data
No experimental ¹³C NMR peak list for Valsartan methyl ester was found in the available search results. However, based on the structure and data from similar compounds, the following table provides an estimated range for the chemical shifts of the carbon atoms.
| Chemical Shift (δ) ppm (Estimated) | Carbon Type |
| 170-175 | Ester Carbonyl (C=O) |
| 170-175 | Amide Carbonyl (C=O) |
| 120-160 | Aromatic & Tetrazole Carbons |
| 50-60 | -OCH₃ |
| 40-60 | Aliphatic CH & CH₂ |
| 10-40 | Aliphatic CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of Valsartan methyl ester is expected to be very similar to that of Valsartan, with the key difference being the presence of an ester functional group instead of a carboxylic acid. The characteristic absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H Stretch (Tetrazole) |
| 2850-3000 | C-H Stretch (Aliphatic) |
| ~1740 | C=O Stretch (Ester) |
| ~1650 | C=O Stretch (Amide) |
| 1450-1600 | C=C Stretch (Aromatic) |
| 1000-1300 | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of Valsartan methyl ester. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule is expected to be the base peak.
| m/z | Ion |
| 450.2 | [M+H]⁺ |
| 472.2 | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of Valsartan methyl ester.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
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Spectrometer: 400 MHz or higher field NMR spectrometer.
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Pulse Sequence: Standard single-pulse experiment.
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Sweep Width: 0-12 ppm.
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Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
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Pulse Sequence: Proton-decoupled ¹³C experiment.
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Sweep Width: 0-220 ppm.
-
Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
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Dissolve a small amount of Valsartan methyl ester in a volatile solvent (e.g., chloroform or dichloromethane).
-
Apply a drop of the solution onto a KBr or NaCl salt plate.
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Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans.
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Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of Valsartan methyl ester (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
An acid, such as formic acid (0.1% v/v), may be added to the solvent to promote protonation in positive ion mode.
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
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Ionization Mode: Positive ion mode.
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Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent flow rate.
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Mass Range: m/z 100-1000.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like Valsartan methyl ester.
Caption: A flowchart illustrating the key stages in the spectroscopic characterization of a chemical compound.
